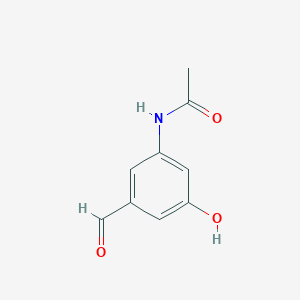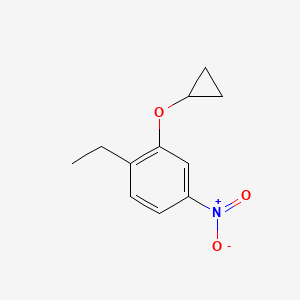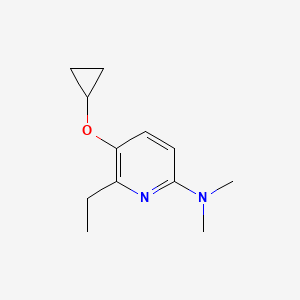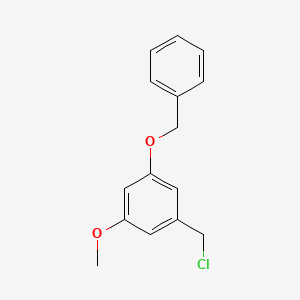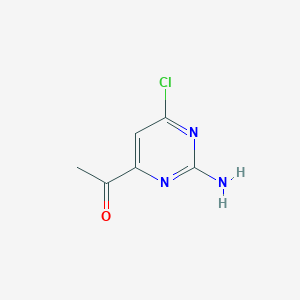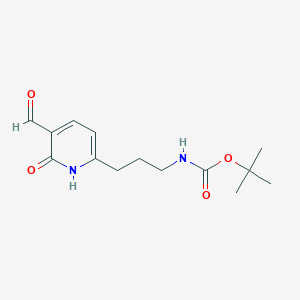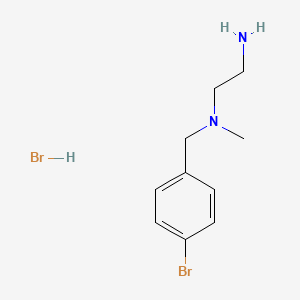
4-(Dimethylamino)-2-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dimethylamino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE typically involves the reaction of 4-(dimethylamino)phenol with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE involves large-scale synthesis using advanced chemical reactors and equipment. The process is designed to ensure efficient production while maintaining strict quality control standards. The use of automated systems and continuous monitoring helps in achieving consistent product quality and minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are performed under controlled temperature and pressure.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions. The conditions vary depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE. These products have diverse applications in different fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic processes. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological functions.
Comparación Con Compuestos Similares
4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
4-(DIMETHYLAMINO)BENZOIC ACID: This compound has a similar structure but lacks the sulfonamide group. It is used in different applications, including as a sunscreen agent.
4-(DIMETHYLAMINO)PYRIDINE: This compound contains a pyridine ring instead of a benzene ring and is widely used as a nucleophilic catalyst in organic synthesis.
4-DIMETHYLAMINOANTIPYRINE: This compound has a pyrazolone ring and is used as an analgesic and antipyretic agent.
The uniqueness of 4-(DIMETHYLAMINO)-2-HYDROXYBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)6-3-4-8(7(11)5-6)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13) |
Clave InChI |
VNWLFCAHKIMGIH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


